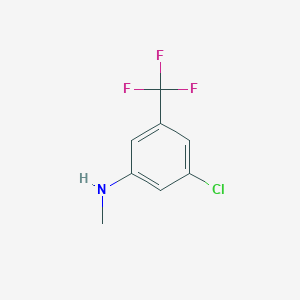

3-chloro-N-methyl-5-(trifluoromethyl)aniline

説明

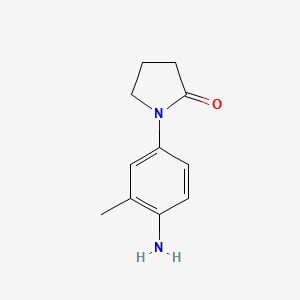

“3-chloro-N-methyl-5-(trifluoromethyl)aniline” is an aromatic amine . It’s a derivative of aniline and contains a trifluoromethyl group, which is a common functional group in organofluorine chemistry . This compound is an important synthetic intermediate used in a wide range of applications, including the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Synthesis Analysis

The synthesis of “this compound” can be achieved through several methods. One method involves the reaction of 2-chloro-3-(trifluoromethyl)aniline with methanol and gaseous hydrogen chloride. Another method involves a series of reactions starting from aniline, involving nitration, reduction, bromination, and reaction with trifluoromethyl iodide.Molecular Structure Analysis

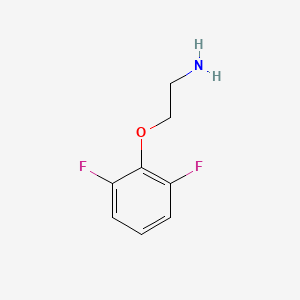

The molecular formula of “this compound” is C7H5ClF3N . The molecular weight is 195.570 . The structure includes a benzene ring substituted with a chlorine atom, a trifluoromethyl group, and a methylamine group .Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can be used in the synthesis of Schiff’s base . It can also be used in titanium-catalyzed hydroamination reactions .Physical and Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3 . It has a boiling point of 218.2±40.0 °C at 760 mmHg . The melting point is 79-82 °C . The flash point is 85.8±27.3 °C .科学的研究の応用

Synthesis and Structural Properties

Substituted 2-Trichloromethyl-3-Phenyl-1,3-Thiazolidin-4-Ones Synthesis : The compound 3-chloro-N-methyl-5-(trifluoromethyl)aniline is utilized in the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. The reaction of chloral with substituted anilines, including this compound, leads to the formation of respective 2,2,2-trichloroethylidene anilines, which, upon treatment with thioglycolic acid, produce the 1,3-thiazolidin-4-ones. This synthesis pathway is intriguing due to various possible intermediates and provides insights into the conformation of the products through high-resolution magnetic resonance spectra and ab initio calculations (Issac & Tierney, 1996).

Environmental Remediation

Aniline and Derivatives Elimination from Wastewater : Aniline derivatives, including this compound, are commonly found in the effluents of pharmaceutical and dye industries. Various technologies, including biological, physical, and advanced oxidation processes (AOPs), are explored for the remediation of wastewater contaminated with aniline and its derivatives. Among these, AOPs are identified as the most cost-effective and efficient for eliminating these contaminants (Chaturvedi & Katoch, 2020).

Catalysis and Solvent Properties

Ionic Liquids Phase Behavior : The compound is also referenced in the study of ionic liquids with various solutes, including aliphatic and aromatic solutes like aniline. This research focuses on the liquid-liquid and solid-liquid phase behavior of ionic liquids and the effects of different anions and cations on solubility. It highlights the potential applications of these ionic liquids in separation and extraction processes and discusses the solvent abilities and phase behavior intricacies in great detail (Visak et al., 2014).

Resource Utilization

Resource Utilization of Waste Gases : A study addresses the critical role and resource utilization of waste CHF3 gas, which has a significant global warming potential. The research highlights various methods, including high-temperature pyrolysis and reactions with other substances, to convert CHF3 into valuable products. This study may provide a framework for understanding the potential pathways for the resourceful use and conversion of substances related to this compound (Wenfen, 2014).

Safety and Hazards

作用機序

Target of Action

Compounds with trifluoromethyl groups are known to exhibit numerous pharmacological activities . They are often used in the synthesis of active agrochemical and pharmaceutical ingredients .

Mode of Action

It’s known that trifluoromethyl-containing compounds can interact with their targets in a unique way due to the physicochemical properties of the fluorine atom .

特性

IUPAC Name |

3-chloro-N-methyl-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3N/c1-13-7-3-5(8(10,11)12)2-6(9)4-7/h2-4,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMOTWYIWOKRQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC(=C1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Azaspiro[2.5]octan-8-one](/img/structure/B3100394.png)

![[1-(4-Methoxybenzyl)-1H-imidazol-4-yl]methanamine](/img/structure/B3100415.png)

![5-Azaspiro[3.5]nonan-8-ol](/img/structure/B3100437.png)

![2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-](/img/structure/B3100447.png)